Lipophilicity (XLogP3-AA): Ethyl Ester Confers Intermediate logP Optimal for Membrane Permeability vs. Methyl Ester and Free Acid
The ethyl ester derivative (CAS 951626-94-1) exhibits a computed XLogP3-AA of -0.1, positioning it between the more polar methyl ester (XLogP3-AA = -0.5) and the substantially more polar free carboxylic acid (XLogP3-AA = -0.8) [1][2][3]. The 0.4 log unit difference versus the methyl ester corresponds to an approximately 2.5-fold higher predicted octanol-water partition coefficient; the 0.7 log unit difference versus the free acid corresponds to an approximately 5-fold difference. This intermediate lipophilicity is closer to the optimal logP range (0–3) for passive membrane permeability while maintaining aqueous solubility suitable for in vitro assay conditions.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.1 |
| Comparator Or Baseline | Methyl ester (CAS 1424939-61-6): XLogP3-AA = -0.5; Free acid (CAS 1422062-23-4): XLogP3-AA = -0.8 |
| Quantified Difference | ΔXLogP = +0.4 vs. methyl ester; ΔXLogP = +0.7 vs. free acid |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
For medicinal chemistry campaigns, intermediate logP values reduce the risk of poor membrane permeability (associated with overly polar compounds) while avoiding excessive lipophilicity-driven promiscuity or solubility collapse, making the ethyl ester a more balanced starting point for lead optimization than either the methyl ester or free acid.
- [1] PubChem. Ethyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate. CID 121229950. XLogP3-AA = -0.1. Accessed May 2026. View Source
- [2] PubChem. Methyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate. CID 112547129. XLogP3-AA = -0.5. Accessed May 2026. View Source
- [3] PubChem. 8-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid. CID 129377294. XLogP3-AA = -0.8. Accessed May 2026. View Source
